5-Bromo-2-cyclobutylpyridine
Overview
Description
“5-Bromo-2-cyclobutylpyridine” is a chemical compound with the CAS Number: 1159815-16-3 . It has a molecular weight of 212.09 and its IUPAC name is 5-bromo-2-cyclobutylpyridine .
Molecular Structure Analysis
The InChI code for “5-Bromo-2-cyclobutylpyridine” is 1S/C9H10BrN/c10-8-4-5-9(11-6-8)7-2-1-3-7/h4-7H,1-3H2
. This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
“5-Bromo-2-cyclobutylpyridine” is a powder that is stored at room temperature . Its molecular weight is 212.09 .
Scientific Research Applications
Medicinal Chemistry: α-Glucosidase Inhibitors
5-Bromo-2-cyclobutylpyridine: has been utilized in the synthesis of benzimidazole derivatives, which are evaluated for their potential as α-glucosidase inhibitors . These inhibitors are significant in the treatment of type-2 diabetes as they slow down carbohydrate digestion, thereby reducing blood sugar levels. The compound’s role in the creation of these derivatives highlights its importance in developing new therapeutic agents.
Material Science: Advanced Synthesis Applications
In material science, 5-Bromo-2-cyclobutylpyridine is used as a precursor in the synthesis of complex molecules . Its stability and reactivity make it a valuable component in creating new materials with potential applications in electronics, photonics, and nanotechnology.
Chemical Synthesis: Suzuki–Miyaura Coupling
This compound plays a role in the Suzuki–Miyaura coupling process, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . It can act as a substrate for cross-coupling reactions, contributing to the synthesis of various organic compounds.
Chromatography: Analytical Standard
5-Bromo-2-cyclobutylpyridine: may serve as an analytical standard in chromatographic methods . Its well-defined properties allow for its use in method development and calibration of equipment, ensuring accurate and precise analytical results.
Analytical Research: Spectroscopic Studies
The compound is characterized by various spectroscopic techniques, such as EIMS, HRMS, 1H-NMR, and 13C-NMR . These studies are crucial for understanding the molecular structure and properties, which is essential in analytical research.
Drug Design: Benzimidazole Core Structure
It contributes to the synthesis of benzimidazole derivatives, which are core structures in many drugs . This application is vital for the design and development of new drugs with improved efficacy and safety profiles.
Enzyme Inhibition Studies: Molecular Docking
5-Bromo-2-cyclobutylpyridine: derivatives are used in molecular docking studies to understand the interaction with enzymes . This is particularly important in the design of enzyme inhibitors as potential drugs.
Organic Synthesis: Building Block
As a building block in organic synthesis, this compound is used to construct various organic structures, demonstrating its versatility and importance in synthetic chemistry .
Safety and Hazards
properties
IUPAC Name |
5-bromo-2-cyclobutylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c10-8-4-5-9(11-6-8)7-2-1-3-7/h4-7H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMIFQWGAWOPTCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-cyclobutylpyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.